![molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5](/img/structure/B3017514.png)

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

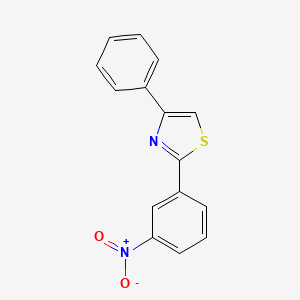

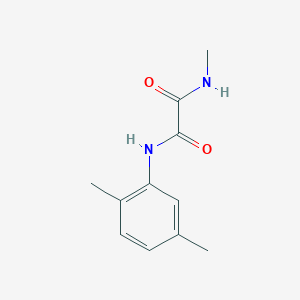

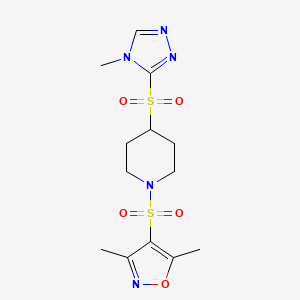

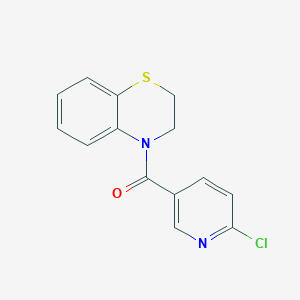

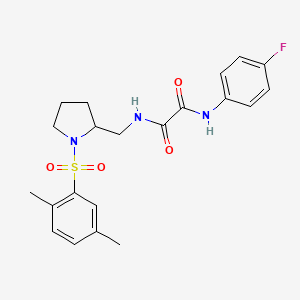

The compound methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a derivative of methyl acrylate, which is a commonly used monomer in the production of polymers. The compound features a sulfonyl group attached to a 4-ethylphenyl ring and an amino group linked to a 4-fluorophenyl ring. These substitutions on the acrylate backbone can potentially influence the physical, chemical, and photochromic properties of the resulting polymers.

Synthesis Analysis

The synthesis of related methylacrylate monomers has been demonstrated in the literature. For instance, monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized and used to prepare homopolymers and copolymers with photochromic properties . Although the specific synthesis of this compound is not detailed, similar synthetic routes could be employed, involving the formation of the sulfonyl and amino substituents on the acrylate backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using techniques such as single crystal X-ray diffraction . These studies reveal that noncovalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stabilization of the molecular conformation and self-assembly processes. The presence of fluorine atoms can contribute to the formation of C-H⋯F hydrogen bonds, which are crucial in the supramolecular assembly of these compounds.

Chemical Reactions Analysis

The chemical reactivity of poly(methyl acrylate) derivatives can be modified through various reactions. For example, poly(methyl acrylate) can undergo metalation and α-substitution to introduce different functional groups, such as α-methyl carboxylate, α-methyl sulfone, or α-(2-hydroxyethyl sulfone) . These modifications can significantly alter the properties of the polymer, making it suitable for specialized applications. The introduction of sulfonyl and amino groups in this compound could similarly affect its reactivity and the properties of its polymers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of related compounds can be inferred. Polymers derived from methylacrylate monomers with azobenzene groups exhibit photochromic properties, which are characterized by reversible trans-cis isomerization upon exposure to light . The introduction of sulfonyl and amino substituents is likely to influence the optical properties, such as absorbance and refractive index, of the resulting polymers. Additionally, the presence of these groups could affect the thermal stability, solubility, and mechanical strength of the polymers.

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Molecular Structure

Research has highlighted the use of similar compounds in supramolecular assembly processes. A study on a related compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrated its application in forming a three-dimensional supramolecular network. This network is stabilized by hydrogen bonds and π⋯π stacking interactions, which play a crucial role in molecular conformation and self-assembly processes (Matos et al., 2016).

Hydrophobic Surface Coatings

Fluorinated acrylate emulsions, which may include compounds similar to methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, have significant applications in creating hydrophobic surface coatings. These emulsions are particularly effective due to their low surface energy and excellent hydrophobicity, making them ideal for water repellent modifications (Yin et al., 2017).

Synthesis of Fluorinated Polymers

Compounds within this chemical category have been used in the synthesis of fluorinated polymers. These polymers, which contain short perfluorobutyl side chains, exhibit super wetting performance on various substrates and are potential candidates for replacing long-chain fluoroalkylated polymers in nonstick and self-cleaning applications (Jiang et al., 2016).

Photochromic Properties in Polymers

Methylacrylate polymers containing azobenzene groups, related to the compound of interest, show promising photochromic properties. These properties are exhibited through trans-cis isomerization of side chain azobenzene fragments under illumination, useful in materials that change color in response to light (Ortyl et al., 2002).

Eigenschaften

IUPAC Name |

methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVKSIQDBJDLP-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)